(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone
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Overview
Description
(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone is a complex organic compound that features a combination of bromophenyl, furan, pyrazole, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Furan ring formation: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.
Coupling reactions: The final step involves coupling the pyrazole, bromophenyl, and furan rings with the tolyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and furan groups can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-(4-methylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone): Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This can be advantageous in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-4-6-16(7-5-14)21(25)24-19(20-3-2-12-26-20)13-18(23-24)15-8-10-17(22)11-9-15/h2-12,19H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVGFSRXDAFRLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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